1-Fmoc-2-methyl-D-proline
Description
Overview of Proline Derivatives in Chemical Synthesis and Biological Applications
Significance of Non-Proteinogenic Amino Acids
Non-proteinogenic amino acids (NPAAs) are those not found in the genetic code of organisms. mdpi.com Their incorporation into peptide sequences is a powerful strategy in drug discovery and development. nih.gov NPAAs can fundamentally alter the properties of a peptide, often improving its stability, potency, and bioavailability. nih.gov Because they are not typically recognized by enzymes, peptides containing NPAAs often exhibit increased resistance to proteolytic degradation. cpcscientific.com This enhanced stability is a significant advantage for therapeutic peptides. nih.gov Furthermore, the vast structural diversity of NPAAs provides a means to create peptides with novel functions and improved pharmacological profiles.
Role of Proline Analogs in Modulating Biological Function
Proline analogs are synthetic derivatives of proline designed to fine-tune the biological and physicochemical properties of peptides. sigmaaldrich.comresearchgate.net By introducing modifications to the proline ring, such as alkyl groups, it is possible to influence the cis/trans isomerization of the Xaa-Pro peptide bond, a key factor in protein folding and bioactivity. sigmaaldrich.com These analogs serve as valuable tools for studying the relationship between peptide conformation and function. sigmaaldrich.com For instance, the incorporation of proline analogs can be used to create peptides with constrained conformations that may lead to enhanced binding affinity for their biological targets. nih.gov The unique structural constraints provided by proline and its analogs are difficult to replicate with other amino acids, making them indispensable in peptidomimetic design. nih.gov
Contextualizing 1-Fmoc-2-methyl-D-proline within Fmoc-based Peptide Chemistry
The practical application of this compound is intrinsically linked to fluorenylmethyloxycarbonyl (Fmoc)-based solid-phase peptide synthesis (SPPS), the predominant method for creating synthetic peptides in both academic and industrial laboratories. nih.govaltabioscience.com
Fmoc as a Protecting Group in Solid-Phase Peptide Synthesis (SPPS)
Solid-phase peptide synthesis involves the stepwise addition of amino acids to a growing peptide chain that is anchored to an insoluble resin support. altabioscience.com To ensure the correct sequence, the α-amino group of the incoming amino acid must be temporarily protected. altabioscience.com The Fmoc group is a base-labile protecting group, meaning it can be removed under mild basic conditions, typically with a solution of piperidine (B6355638). wikipedia.orgchempep.com This is a key advantage of the Fmoc/tBu strategy, as the acid-labile side-chain protecting groups and the resin linker remain intact during the Nα-deprotection steps. chempep.compeptide.com This orthogonality allows for the synthesis of complex and modified peptides that might not be stable under the harsher acidic conditions used in other strategies, such as Boc-SPPS. nih.govaltabioscience.com The Fmoc group's removal can also be monitored by UV spectroscopy, providing a method for reaction tracking. wikipedia.orgchempep.com
Research Landscape and Gaps Pertaining to this compound
This compound is a commercially available, albeit specialized, building block for peptide synthesis. sigmaaldrich.combldpharm.com Its utility lies in the combined structural features it offers: the conformational rigidity of a proline analog, the steric bulk of the α-methyl group which further constrains the peptide backbone, and the proteolytic resistance conferred by the D-configuration.
Physicochemical Properties of this compound
| Property | Value |
| IUPAC Name | (2R)-1-[(9H-fluoren-9-ylmethoxy)carbonyl]-2-methylpyrrolidine-2-carboxylic acid sigmaaldrich.com |
| CAS Number | 1286768-33-9 sigmaaldrich.com |
| Molecular Formula | C21H21NO4 sigmaaldrich.com |
| Physical Form | White powder sigmaaldrich.com |
| InChI Key | VOQFOIAFEGUNRZ-OAQYLSRUSA-N sigmaaldrich.com |
Structure
3D Structure
Properties
IUPAC Name |
(2R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-2-methylpyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO4/c1-21(19(23)24)11-6-12-22(21)20(25)26-13-18-16-9-4-2-7-14(16)15-8-3-5-10-17(15)18/h2-5,7-10,18H,6,11-13H2,1H3,(H,23,24)/t21-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOQFOIAFEGUNRZ-OAQYLSRUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(CCCN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1286768-33-9 | |
| Record name | (2R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-methylpyrrolidine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 1 Fmoc 2 Methyl D Proline and Its Derivatives
Asymmetric Synthesis Approaches for 2-methyl-D-proline Scaffolds
The critical step in synthesizing 1-Fmoc-2-methyl-D-proline is the asymmetric synthesis of the 2-methyl-D-proline core. This is challenging due to the need to control the stereochemistry at the α-carbon. Two primary approaches have proven effective: chiral auxiliary-mediated synthesis and organocatalytic routes.
Chiral auxiliary-mediated synthesis is a powerful method for establishing the desired stereochemistry in 2-methyl-D-proline. This approach involves the temporary attachment of a chiral molecule (the auxiliary) to a proline precursor. The auxiliary then directs the stereochemical outcome of a subsequent methylation reaction.
A well-established method involves the use of a chiral oxazolidinone auxiliary derived from proline itself. For instance, (S)-proline can be converted to a bicyclic lactam, which then acts as a chiral template. Deprotonation with a strong base like lithium diisopropylamide (LDA) generates a chiral enolate. This enolate reacts with an electrophile, such as methyl iodide, from the less hindered face, leading to the diastereoselective formation of the methylated product. Subsequent hydrolysis removes the auxiliary, yielding the desired (S)-2-methylproline. By starting with (R)-proline, the corresponding (R)-2-methylproline can be obtained. orgsyn.orgresearchgate.net This method is highly efficient, providing access to either enantiomer of 2-methylproline in high purity. orgsyn.org
Another strategy employs proline itself as a chiral auxiliary in the synthesis of more complex molecules, such as metal complexes. For example, L- or D-proline can be used to direct the asymmetric synthesis of ruthenium(II) polypyridyl complexes. nih.gov While not a direct synthesis of 2-methyl-D-proline, this demonstrates the utility of proline as a chiral directing group.
Table 1: Key Features of Chiral Auxiliary-Mediated Synthesis of 2-Methylproline
| Feature | Description |
|---|---|
| Principle | Temporary attachment of a chiral auxiliary to a proline precursor to direct stereoselective methylation. |
| Common Auxiliary | Chiral oxazolidinones derived from proline. |
| Key Steps | 1. Formation of a bicyclic lactam from proline. 2. Deprotonation to form a chiral enolate. 3. Diastereoselective alkylation with a methylating agent. 4. Hydrolysis to remove the auxiliary and yield 2-methylproline. | | Advantages | High diastereoselectivity and enantiomeric purity. Access to both (R)- and (S)-enantiomers. | | Reference | Seebach et al. orgsyn.orgresearchgate.net |
Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has emerged as a powerful tool for asymmetric synthesis. Proline and its derivatives are highly effective organocatalysts for a variety of transformations, including the synthesis of substituted pyrrolidines. researchgate.netunibo.it
One organocatalytic approach to synthesizing chiral 2-methylproline scaffolds involves the asymmetric α-amination of aldehydes. For example, (S)-proline can catalyze the reaction between an α-branched aldehyde and an aminating agent like dibenzyl azodicarboxylate. This reaction proceeds through an enamine intermediate, with the proline catalyst controlling the facial selectivity of the amination, leading to the formation of a quaternary stereocenter with high enantioselectivity. Subsequent transformations can then convert the resulting product into the desired 2-methylproline derivative. mdpi.com The versatility of this method allows for the synthesis of various α-quaternary amino acids. acs.org
Proline-derived sulfonamides have also been developed as effective organocatalysts. nih.gov These catalysts can be used in asymmetric Mannich reactions to produce α- or β-amino acids with good to excellent stereoselectivities and chemical yields. nih.gov The development of novel proline-based organocatalysts, such as those incorporating thiourea (B124793) moieties or supported on silica, continues to expand the scope and efficiency of these synthetic routes. mdpi.comresearchgate.net
Table 2: Comparison of Organocatalytic Strategies for 2-Methylproline Scaffolds
| Organocatalytic Strategy | Catalyst Type | Key Reaction | Advantages |
|---|---|---|---|
| Enamine Catalysis | Proline and its derivatives | Asymmetric α-amination of aldehydes | High enantioselectivity, broad substrate scope. |
| Bifunctional Catalysis | Proline-thiourea derivatives | Asymmetric Michael addition | High diastereo- and enantioselectivity. |
| Heterogeneous Catalysis | Silica-supported proline derivatives | Asymmetric aldol (B89426) reaction | Catalyst reusability, operational simplicity. |
Chiral Auxiliary-Mediated Synthesis
Fmoc Protection Strategies and Optimization
Once the 2-methyl-D-proline scaffold has been synthesized, the amine group must be protected to allow for its use in solid-phase peptide synthesis (SPPS). The fluorenylmethoxycarbonyl (Fmoc) group is a widely used protecting group in this context due to its stability under various reaction conditions and its facile removal with a mild base. chemimpex.com
The standard procedure for introducing the Fmoc group onto an amino acid involves reacting the amino acid with a fluorenylmethoxycarbonyl-containing reagent in the presence of a base. A common and effective method utilizes 9-fluorenylmethyl chloroformate (Fmoc-Cl) as the acylating agent. chemicalbook.com
The reaction is typically carried out in a biphasic solvent system, such as dioxane and water, with a base like potassium carbonate or sodium carbonate. chemicalbook.com The base serves to deprotonate the amino group of the proline derivative, making it nucleophilic enough to attack the carbonyl carbon of Fmoc-Cl. The reaction proceeds smoothly at room temperature, and after an aqueous workup and acidification, the desired N-Fmoc protected amino acid can be isolated in high yield. chemicalbook.com
An alternative reagent for Fmoc protection is N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu). This reagent is often preferred due to its greater stability and ease of handling compared to Fmoc-Cl. The reaction with Fmoc-OSu is also performed in the presence of a base and typically provides the Fmoc-protected amino acid in excellent yield.
The key advantage of the Fmoc protecting group is its lability under basic conditions, which allows for its selective removal without affecting other protecting groups commonly used in peptide synthesis, such as tert-butyl (tBu) or trityl (Trt) groups. nih.gov The standard deprotection condition is treatment with a 20% solution of piperidine (B6355638) in a polar aprotic solvent like dimethylformamide (DMF). nih.gov
The mechanism of deprotection involves a β-elimination reaction. The piperidine acts as a base to abstract the acidic proton from the C9 position of the fluorenyl group. This generates a dibenzofulvene intermediate and releases the free amine of the amino acid as a carbamic acid, which then decarboxylates. The dibenzofulvene byproduct can be scavenged to prevent side reactions.
The orthogonality of the Fmoc group to acid-labile protecting groups is crucial for the successful stepwise synthesis of peptides on a solid support. This allows for the iterative deprotection of the N-terminal Fmoc group and coupling of the next amino acid in the sequence, while side-chain protecting groups remain intact until the final cleavage from the resin.
Introduction of the Fmoc Group
Derivatization of this compound for Enhanced Functionality
While this compound is a valuable building block in its own right, its functionality can be further enhanced through derivatization. These modifications can introduce new chemical handles for bioconjugation, probes for spectroscopic analysis, or functionalities that modulate the conformational properties of peptides.
A powerful strategy for derivatizing proline residues is "proline editing," where a proline derivative, such as hydroxyproline (B1673980), is incorporated into a peptide during SPPS, and the hydroxyl group is then chemically modified. nih.gov A similar approach could be envisioned for derivatives of 2-methylproline. For example, if a 4-hydroxy-2-methyl-D-proline derivative were synthesized, the hydroxyl group could be converted to a variety of other functional groups.
These modifications could include:
Introduction of reactive handles: The hydroxyl group could be converted to an azide (B81097) or an alkyne for use in "click" chemistry, or to a thiol for native chemical ligation. nih.gov
Installation of spectroscopic probes: Fluorescent dyes or isotopically labeled groups could be attached to provide tools for studying peptide structure and interactions. nih.gov
Modulation of peptide conformation: The introduction of sterically demanding or electron-withdrawing groups at other positions on the proline ring can influence the local conformation of the peptide backbone. nih.gov
The development of such derivatization strategies would significantly expand the utility of this compound in chemical biology and drug discovery.
Pre-column Derivatization for Analytical Purposes
The analysis of amino acids like 2-methyl-D-proline by high-performance liquid chromatography (HPLC) often requires a pre-column derivatization step. This process converts the amino acid into a derivative with properties that are more suitable for detection, typically by enhancing its UV absorbance or fluorescence. myfoodresearch.com For secondary amines such as proline and its derivatives, specific reagents and protocols are employed.
One of the most common reagents for this purpose is 9-fluorenylmethyl-chloroformate (FMOC-Cl). scientificlabs.co.uknih.gov FMOC-Cl reacts efficiently with both primary and secondary amino groups under mild alkaline conditions to form highly fluorescent adducts. acs.org This reaction is rapid and allows for sensitive detection using fluorescence detectors in HPLC systems. thermofisher.com The derivatization process can be automated, for instance, through in-needle sample preparation, which enhances the robustness and reproducibility of the analysis. thermofisher.com A significant challenge with FMOC-Cl is its reactivity with water, which can lead to hydrolysis and the formation of fluorescent byproducts that interfere with the chromatogram. acs.org To mitigate this, derivatization can be performed on a solid-phase adsorbent in an anhydrous solvent, which allows for the easy removal of excess reagent and byproducts. acs.org
Another widely used reagent, o-phthaldialdehyde (OPA), reacts only with primary amines. myfoodresearch.comtandfonline.com Therefore, when analyzing samples containing both primary and secondary amino acids, a two-step derivatization is often used. First, primary amines are reacted with OPA, and subsequently, secondary amines like proline are derivatized with FMOC-Cl. thermofisher.comtandfonline.com An alternative method for proline analysis involves its oxidation with chloramine-T to form a primary amine, which can then be derivatized with OPA. capes.gov.br
For the specific challenge of separating enantiomers (D- and L-isomers), chiral derivatizing agents are necessary. These agents react with the enantiomers to form diastereomers, which can then be separated on a standard achiral HPLC column. For instance, a novel fluorescent chiral probe, DBD-trans-2-methyl-L-proline, has been developed for the UPLC-fluorescence detection of D/L-amino acid enantiomers. myfoodresearch.comresearchgate.net Another approach involves derivatization with a non-chiral reagent like benzoyl chloride, followed by separation on a chiral HPLC column. google.com
Table 1: Comparison of Pre-column Derivatization Reagents for Proline Analogs
| Reagent | Target Amines | Detection Method | Key Features & Limitations |
|---|---|---|---|
| 9-Fluorenylmethyl-chloroformate (FMOC-Cl) | Primary & Secondary | Fluorescence, UV | Forms highly fluorescent derivatives; susceptible to hydrolysis, creating interfering byproducts. nih.govacs.org |
| o-Phthaldialdehyde (OPA) | Primary Only | Fluorescence | Highly sensitive; does not react with secondary amines like proline, requiring a second derivatization step or prior oxidation of proline. myfoodresearch.comtandfonline.comcapes.gov.br |
| Benzoyl Chloride | Primary & Secondary | UV | Used for chiral analysis; derivatization is followed by separation on a chiral column. google.com |
| DBD-trans-2-methyl-L-proline | Primary & Secondary | Fluorescence | A chiral derivatizing agent used to form diastereomers for the separation of D/L enantiomers on an achiral column. myfoodresearch.comresearchgate.net |
Derivatization for Bioorthogonal Conjugation Reactions
Bioorthogonal conjugation refers to chemical reactions that can occur within a living system without interfering with native biochemical processes. Derivatizing proline residues, such as 2-methyl-D-proline, with specific reactive handles allows them to be used in these highly selective ligations. Proline is an excellent candidate for such modifications as it is often located in solvent-exposed turns of proteins and its rigid ring structure can confer conformational stability. rsc.orgcaltech.edu
A powerful strategy known as "proline editing" facilitates the introduction of bioorthogonal functional groups into peptides containing proline analogs. acs.orgnih.gov This method typically involves the solid-phase synthesis of a peptide incorporating a hydroxyproline residue. The hydroxyl group then serves as a versatile anchor point for further chemical modification. nih.gov Through reactions like Mitsunobu, oxidation, or substitution, a wide array of reactive handles can be installed stereospecifically on the proline ring. nih.gov
These handles are designed to participate in specific bioorthogonal reactions. For example, an azide group can be introduced for copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC or SPAAC, often called "click chemistry"). An alkyne group can be similarly installed for these reactions. acs.orgnih.gov Other functional groups include tetrazines for reaction with trans-cyclooctenes (the fastest known bioorthogonal reaction), ketones or hydroxylamines for oxime or hydrazone formation, and aryl halides for palladium-catalyzed cross-coupling reactions like the Suzuki or Sonogashira reactions. rsc.orgacs.orgnih.gov This approach allows for the site-specific labeling of peptides and proteins with probes, drugs, or imaging agents. rsc.org
Table 2: Proline Derivatives for Bioorthogonal Conjugation
| Functional Group on Proline | Bioorthogonal Reaction | Purpose |
|---|---|---|
| Azide, Alkyne | Azide-Alkyne Cycloaddition (Click Chemistry) | Covalent labeling, conjugation. nih.gov |
| Tetrazine | Inverse-electron-demand Diels-Alder with trans-cyclooctenes | Rapid and specific labeling. nih.gov |
| Ketone, Hydroxylamine | Oxime/Hydrazone Ligation | Formation of stable covalent bonds. nih.gov |
| Aryl Iodide/Bromide | Suzuki or Sonogashira Coupling | Carbon-carbon bond formation for introducing complex moieties. rsc.org |
| Maleimide, Acrylate | Michael Addition with Thiols | Covalent modification of cysteine residues or other thiols. nih.gov |
Stereoselective Synthesis of Enantiopure this compound
The synthesis of enantiomerically pure this compound requires precise control of stereochemistry at the α-carbon (C2 position). Several strategies have been developed for the stereoselective synthesis of α-substituted proline derivatives. nih.gov The final step in these syntheses is typically the introduction of the N-Fmoc protecting group.
One effective method is the diastereoselective alkylation of a proline enolate. nih.gov In this approach, a chiral proline derivative, often protected with a bulky N-group like N-Boc, is deprotonated to form a planar enolate. The subsequent addition of an alkylating agent (e.g., methyl iodide) occurs from the less sterically hindered face, leading to a preferred diastereomer. The choice of N-protecting group and reaction conditions is critical for achieving high diastereoselectivity. nih.gov
A well-established strategy is the "self-reproduction of chirality" developed by Seebach. researchgate.net Here, L- or D-proline is condensed with pivalaldehyde to form a rigid bicyclic oxazolidinone. Deprotonation with a strong base like lithium diisopropylamide (LDA) generates a chiral, non-racemic enolate. This enolate then reacts with an electrophile, such as methyl iodide, from a specific face. Finally, hydrolysis of the bicyclic system cleaves the chiral auxiliary and yields the desired α-methylated proline with the configuration retained. researchgate.net
Other advanced methods include the use of chiral nickel(II) complexes. In this strategy, a Schiff base is formed between a chiral ligand and an amino acid like glycine (B1666218). The resulting Ni(II) complex acts as a template, directing alkylation to one face to produce the desired enantiomer with high purity. mdpi.com Asymmetric [2+2] cycloaddition reactions between ketenes and chiral imines can also be employed to construct the substituted pyrrolidine (B122466) ring system with high stereocontrol. nih.gov
Once the enantiopure 2-methyl-D-proline core has been synthesized, the fluorenylmethyloxycarbonyl (Fmoc) protecting group is installed on the nitrogen atom. This is a standard procedure accomplished by reacting the amino acid with a reagent like N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) or FMOC-Cl in the presence of a mild base, such as sodium bicarbonate or sodium carbonate, in an aqueous-organic solvent mixture. mdpi.com
Table 3: Overview of Stereoselective Synthesis Strategies for 2-Methyl-D-proline
| Synthetic Strategy | Key Principle | Stereocontrol Element |
|---|---|---|
| Diastereoselective Alkylation | Alkylation of a chiral proline enolate. | Steric hindrance from the existing chiral center and N-protecting group directs the incoming electrophile. nih.gov |
| Self-Reproduction of Chirality | Use of a temporary chiral auxiliary derived from proline itself (e.g., pivalaldehyde). | The rigid bicyclic structure of the intermediate enolate dictates the facial selectivity of the alkylation. researchgate.net |
| Chiral Ni(II) Complexes | Asymmetric alkylation of a glycine Schiff base coordinated to a chiral nickel complex. | The chiral ligand bound to the nickel center controls the stereochemical outcome. mdpi.com |
| Asymmetric Cycloaddition | [2+2] cycloaddition between a ketene (B1206846) and a chiral imine. | The chiral auxiliary on the imine directs the stereochemistry of the resulting β-lactam, a precursor to proline. nih.gov |
Applications of 1 Fmoc 2 Methyl D Proline in Advanced Peptide and Peptidomimetic Research
Integration into Solid-Phase Peptide Synthesis (SPPS)
1-Fmoc-2-methyl-D-proline is extensively utilized in solid-phase peptide synthesis (SPPS), a cornerstone technique for the stepwise assembly of peptide chains on an insoluble resin support. chemimpex.comoup.com The fluorenylmethyloxycarbonyl (Fmoc) group serves as a temporary protecting group for the α-amino group, which can be selectively removed under basic conditions, typically with piperidine (B6355638), to allow for the sequential addition of amino acids. nih.gov
Strategies for Incorporating Hindered Amino Acids
The incorporation of sterically hindered amino acids like 2-methyl-D-proline presents a significant challenge in SPPS due to slower coupling kinetics. csic.es The methyl group at the α-carbon impedes the approach of the incoming activated amino acid, potentially leading to incomplete reactions and the formation of deletion sequences. To overcome this, several strategies are employed:
Extended Coupling Times and Double Coupling: Allowing the coupling reaction to proceed for a longer duration or performing the coupling step twice ensures the complete acylation of the sterically hindered amine. csic.es
Use of Potent Coupling Reagents: High-potency activating agents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in combination with a non-nucleophilic base like DIEA (N,N-diisopropylethylamine) are often necessary to drive the reaction to completion. csic.es
Microwave-Assisted SPPS: The application of microwave energy can accelerate coupling and deprotection steps, proving particularly effective for hindered couplings by providing the necessary energy to overcome the activation barrier.
Impact on Peptide Elongation and Purity
The purity of the this compound building block itself is paramount. nih.gov Contaminants in the Fmoc-amino acid reagent can be incorporated into the growing peptide chain, leading to a heterogeneous mixture that is difficult to purify. nih.gov High-performance liquid chromatography (HPLC) is the standard method for assessing the purity of both the building blocks and the final crude peptide product. nih.gov
| Challenge in SPPS | Mitigation Strategy | Impact on Elongation & Purity |
| Steric Hindrance | Extended coupling times, double coupling, potent coupling reagents (e.g., HATU) | Promotes complete reaction, reduces deletion sequences, increases purity. csic.es |
| Aggregation | Use of pseudoprolines, backbone protection, polar resins (e.g., PEGA) | Improves solvation, minimizes aggregation, enhances elongation efficiency. acs.orgnih.gov |
| Impure Building Blocks | Use of high-purity (>99%) Fmoc-amino acids | Prevents incorporation of impurities, leading to higher purity of the target peptide. nih.gov |
| Side Reactions (e.g., aspartimide formation) | Use of modified protecting groups, pseudoproline dipeptides | Minimizes byproduct formation, simplifies purification, and increases yield. nih.gov |
Conformational Control in Peptide Design
The incorporation of this compound provides a powerful tool for controlling the three-dimensional structure of synthetic peptides. The unique conformational constraints imposed by this residue are a direct result of the steric bulk of the 2-methyl group.
Modulation of Cis/Trans Isomerization at Proline Residues
The peptide bond preceding a proline residue (the prolyl amide bond) can exist in either a cis or trans conformation. The energy barrier for isomerization between these two states is relatively high, making this process a rate-limiting step in protein folding. researchgate.netrsc.org The introduction of a methyl group at the C2 position of proline significantly influences this equilibrium. researchgate.net
In the case of 2-methylproline, the steric clash between the 2-methyl group and the preceding amino acid residue destabilizes the cis conformation, strongly favoring the trans isomer. researchgate.net This is a critical feature in peptide design, as it allows for the stabilization of a specific backbone geometry and can be used to pre-organize a peptide into a desired conformation, for example, to promote a specific type of β-turn. Research on N-acetyl-2-methylproline-N'-methylamide has shown that no cis isomer is detected, whereas related 3-methylproline peptides exhibit a significant population of the cis isomer. researchgate.net This highlights the profound impact of the 2-methyl substitution in locking the prolyl amide bond in the trans conformation.
| Conformational Feature | Unsubstituted Proline | 2-methyl-D-proline | Structural Consequence |
| Pyrrolidine (B122466) Ring Pucker | Dynamic equilibrium between endo and exo puckers. | Predominantly Cγ-endo pucker. | Favors extended peptide conformations. nih.gov |
| Cis/Trans Isomerization | Populates both cis (5-30%) and trans isomers. nih.govrsc.org | Exclusively trans isomer. researchgate.netresearchgate.net | Stabilizes a defined backbone geometry, promotes β-turn formation. |
Design and Synthesis of Peptidomimetics
Peptidomimetics are molecules that mimic the structure and function of natural peptides but possess improved properties, such as enhanced metabolic stability and oral bioavailability. springernature.com The unique conformational constraints offered by this compound make it a valuable building block in the rational design of peptidomimetics. researchgate.net
By incorporating 2-methyl-D-proline, chemists can enforce a specific turn or helical structure that is believed to be the bioactive conformation of a parent peptide. researchgate.net This pre-organization can lead to higher binding affinity and selectivity for the biological target. The synthesis of these peptidomimetics often follows standard Fmoc-based solid-phase protocols, with the this compound being introduced at the desired position in the sequence. jst.go.jp The steric hindrance of the methyl group not only influences the conformation but can also shield the adjacent peptide bonds from enzymatic degradation, thereby increasing the half-life of the peptidomimetic in a biological system. springernature.com The synthesis of thiazolidine-based peptidomimetics, for example, has demonstrated the utility of conformationally constrained building blocks in inducing β-turn structures. researchgate.net
Mimicry of Peptide Secondary Structures
The defined three-dimensional structure of peptides is critical to their biological function. This compound plays a significant role in stabilizing specific secondary structures, particularly β-turns. The D-configuration of the proline derivative, combined with the steric hindrance from the 2-methyl group, favors a Cγ-endo ring pucker. This puckering preferentially stabilizes β-turn conformations within a peptide sequence. In contrast, the L-isomer of 2-methylproline tends to favor polyproline II helices.
The ability to induce and stabilize β-turns is crucial for creating peptidomimetics that can replicate the binding interfaces of larger proteins. nih.govresearchgate.net These turns are common motifs in protein-protein interactions, and by incorporating this compound, scientists can design smaller, more stable molecules that mimic these interaction sites. nih.govresearchgate.netbiorxiv.org The rigid conformation imparted by this modified amino acid helps to pre-organize the peptide backbone into a bioactive conformation, reducing the entropic penalty upon binding to its target.
Enhancement of Proteolytic Stability and Bioavailability
A major challenge in the development of peptide-based therapeutics is their susceptibility to degradation by proteases and their resulting short plasma half-life. rsc.orgnih.gov The incorporation of this compound can significantly enhance the proteolytic stability of peptides. The methyl group at the C2 position provides steric shielding, hindering the approach of proteolytic enzymes that would typically cleave the peptide bond.
This increased resistance to enzymatic degradation contributes to improved bioavailability, as the peptide can persist longer in circulation to reach its target. rsc.org Studies have shown that peptides synthesized with 2-methyl-D-proline exhibit improved pharmacokinetic profiles, making them more viable as drug candidates. The enhanced stability is a direct result of the conformational constraints imposed by the modified proline ring, which makes the peptide a poorer substrate for many common proteases.
Development of Enzyme Inhibitors and Receptor Ligands
The unique structural features of this compound make it a valuable building block in the design of potent and selective enzyme inhibitors and receptor ligands. sigmaaldrich.com The conformationally restricted pyrrolidine ring can orient functional groups in a precise manner to interact with the active sites of enzymes or the binding pockets of receptors. mdpi.com
Proline and its derivatives have historically been central to the development of Angiotensin-Converting Enzyme (ACE) inhibitors, a critical class of drugs for treating hypertension. bohrium.comnih.govnih.gov The design of these inhibitors often relies on mimicking the structure of the natural substrate of ACE. The rigid structure of the proline ring helps to properly position key interacting moieties within the enzyme's active site. While specific research directly linking this compound to ACE inhibitors is not extensively detailed in the provided results, the foundational role of proline derivatives in this area is well-established. sigmaaldrich.combohrium.comnih.gov The conformational constraints offered by the 2-methyl-D-proline scaffold could potentially be exploited to design novel ACE inhibitors with improved potency or selectivity.
Histone deacetylases (HDACs) are important therapeutic targets, particularly in oncology. mdpi.comnih.gov Interestingly, D-proline is a component of naturally occurring HDAC inhibitors like Trapoxin B. mdpi.com This suggests that the D-proline scaffold is amenable to binding within the active site of HDACs. The development of synthetic HDAC inhibitors often involves creating peptidomimetic structures that can effectively interact with the enzyme. nih.govacs.org The incorporation of this compound could be a strategy to create conformationally defined scaffolds for presenting zinc-binding groups, which are crucial for HDAC inhibition. nih.gov The stereochemistry of proline derivatives has been shown to influence the selectivity of HDAC inhibitors. mdpi.com
Angiotensin-Converting Enzyme Inhibitors (ACEI)
Protein Engineering and Structural Biology Research
Beyond therapeutic applications, this compound is a valuable tool in basic research, particularly in the fields of protein engineering and structural biology. rsc.orgchemimpex.com
Investigations into Protein Folding and Stability
Understanding the principles of protein folding and stability is a fundamental goal of biochemistry. Proline residues play a unique role in protein structure, often inducing turns and disrupting regular secondary structures like α-helices and β-sheets. sigmaaldrich.com The cis/trans isomerization of the peptide bond preceding a proline residue is a rate-limiting step in the folding of many proteins. sigmaaldrich.com
Modification of Protein Functionalities
The modification of protein functionalities using this compound is primarily achieved by its incorporation into the amino acid sequence during chemical synthesis. This specialized proline derivative serves as a powerful tool in protein engineering, where the goal is to create proteins with novel or enhanced properties by altering their three-dimensional structure.
The principal application of this compound in this context is as a unique building block in Solid-Phase Peptide Synthesis (SPPS). nih.gov The introduction of this residue into a specific position within a polypeptide chain directly influences the resulting protein's folding and conformational stability. The key to this modification lies in the compound's distinct molecular geometry. The presence of a methyl group at the Cα (2-position) of the proline ring introduces significant steric hindrance. This steric bulk restricts the rotational freedom around the peptide backbone and influences the puckering of the pyrrolidine ring, often favoring a specific conformation (Cγ-endo).
By strategically placing this conformationally constrained amino acid, researchers can induce and stabilize specific secondary structures, such as β-turns. The ability to enforce a particular turn or bend in a protein's structure is a critical method for modifying its function. For instance, the loops and turns of a protein are frequently involved in molecular recognition events, such as a receptor binding to its ligand or an antibody to its antigen. By engineering these regions with this compound, it is possible to enhance binding affinity, specificity, or stability.
Data Table: Structural Impact of 2-Methyl Substitution on Proline Residues
The following table details the comparative structural effects of incorporating this compound versus the standard Fmoc-D-proline into a peptide chain, which is the basis for modifying protein function.
| Feature | Fmoc-D-proline | This compound | Functional Implication of Modification |
| Substitution | No substitution at the Cα-position. | Methyl group at the Cα (2-position). | Introduces significant steric hindrance, restricting backbone torsion angles. |
| Ring Pucker | Dynamic equilibrium between endo and exo puckers. | Favors a Cγ-endo puckered conformation. | Creates a more rigid and defined local structure. |
| Conformational Effect | Provides general rigidity to the peptide backbone. chemimpex.com | Induces and stabilizes specific secondary structures, notably β-turns. | Allows for precise engineering of protein loops and turns, critical for molecular recognition. |
| Application in Synthesis | Standard building block for incorporating D-proline. chemimpex.com | Specialized building block for introducing conformational constraints. | Enables the design of proteins with enhanced stability or specific binding geometries. chemimpex.com |
Advanced Analytical and Spectroscopic Characterization in Research of 1 Fmoc 2 Methyl D Proline
Chromatographic Methods for Purity and Enantiomeric Excess Determination
Chromatographic techniques are indispensable for assessing the purity and chiral integrity of 1-Fmoc-2-methyl-D-proline. High-Performance Liquid Chromatography (HPLC) stands out as a principal method, with specialized approaches for separating enantiomers.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone for the analysis of Fmoc-protected amino acids, providing high-resolution separation for purity assessment. rsc.orgscispace.com The purity of Fmoc-amino acid derivatives, including proline analogs, is routinely determined using reversed-phase HPLC. scispace.com For instance, the analysis of Fmoc-L-proline has demonstrated the capability of HPLC to achieve purity levels greater than 99.0%. ruifuchemical.com While specific HPLC protocols for this compound are not extensively detailed in publicly available literature, the general principles applied to other Fmoc-amino acids are directly transferable. These methods typically utilize C18 columns with a mobile phase consisting of a gradient of acetonitrile (B52724) and water, often with additives like formic acid to improve peak shape. scispace.com
A typical HPLC setup for analyzing Fmoc-amino acids would involve:
Table 1: Typical HPLC Parameters for Fmoc-Amino Acid Analysis
| Parameter | Value |
| Column | C18 (e.g., 3 µm, 3.0 x 150 mm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5-95% B over a set time (e.g., 6 minutes) |
| Flow Rate | 1.0 mL/min |
| Detection | UV/VIS at 254 nm |
Chiral HPLC for Enantioseparation
The separation of enantiomers (enantioseparation) is critical for ensuring the stereochemical purity of this compound. Chiral HPLC is the method of choice for this purpose. Polysaccharide-based chiral stationary phases (CSPs), such as those found in Chiralpak columns, have proven effective for the separation of proline derivatives. nih.govresearchgate.net For example, a Chiralpak AD-H column has been successfully used to separate the enantiomers of various proline derivatives, including Boc-2-methylproline. nih.govresearchgate.net The mobile phase composition, particularly the percentage of polar modifiers like ethanol, can dramatically affect the resolution, suggesting that hydrogen bonding interactions play a key role in chiral recognition for proline derivatives with a carboxyl group. nih.gov
The determination of enantiomeric excess (ee) is a primary goal of chiral HPLC. uma.es For Fmoc-proline enantiomers, HPLC analysis on a chiral stationary phase can quantify the presence of the undesired L-enantiomer. sigmaaldrich.com The use of a mobile phase containing hexane, isopropyl alcohol, and trifluoroacetic acid (TFA) with a Chiralpak-IA column has been reported for the enantiomeric purity determination of N-Fmoc amino acids. rsc.org
Table 2: Example Chiral HPLC Conditions for Proline Derivatives
| Parameter | Condition 1 | Condition 2 |
| Column | Chiralpak AD-H | CHIRALPAK-IA |
| Mobile Phase | Hexane, Ethanol, 0.1% TFA | Hexane, Isopropyl Alcohol, 0.1% TFA |
| Detection | UV | UV at 254 nm |
| Application | Separation of Boc-2-methylproline enantiomers | Enantiomeric purity of N-Fmoc amino acids |
Pre-column Derivatization Strategies for HPLC Analysis
Pre-column derivatization is a technique used to enhance the detectability of amino acids and facilitate their separation. lcms.cz Reagents like 9-fluorenylmethyl chloroformate (FMOC-Cl) react with amino acids to form fluorescent and UV-active derivatives. sci-hub.boxcreative-proteomics.com While this compound is already an Fmoc derivative, understanding derivatization strategies is crucial in the broader context of amino acid analysis. For instance, in the analysis of proline in complex matrices, a two-step derivatization can be employed where primary amino acids are first derivatized with o-pthalaldehyde (OPA), and then secondary amino acids like proline are derivatized with FMOC-Cl. researchgate.net This allows for selective analysis and cleanup. researchgate.net
Automated pre-column derivatization systems can improve the reproducibility and speed of analysis. lcms.cznih.gov These systems mix the sample and derivatization reagents in the autosampler, reducing manual labor and ensuring consistent reaction times. lcms.cz
Spectroscopic Techniques for Structural Elucidation of Research Intermediates
Spectroscopic methods are fundamental for confirming the chemical structure of this compound and its intermediates. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the primary tools for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure of a compound. ualberta.carsc.org Both ¹H and ¹³C NMR are used to characterize Fmoc-protected amino acids. scispace.commdpi.com For this compound, the ¹H NMR spectrum would show characteristic signals for the aromatic protons of the Fmoc group, the protons of the pyrrolidine (B122466) ring, and the methyl group. Similarly, the ¹³C NMR spectrum would reveal the carbon skeleton of the molecule.
Mass Spectrometry (MS) and LC-MS
Mass spectrometry is a powerful technique for determining the molecular weight of a compound and confirming its identity. mdpi.com When coupled with liquid chromatography (LC-MS), it allows for the separation and mass analysis of components in a mixture. nih.govcsic.es This is particularly useful for monitoring the progress of chemical reactions and assessing the purity of the final product. researchgate.net
For this compound, LC-MS analysis would be used to confirm the presence of the desired molecular ion peak. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, further confirming the elemental composition of the molecule. Electrospray ionization (ESI) is a common ionization technique used for the analysis of Fmoc-protected amino acids. scispace.comcsic.es
Future Directions and Emerging Research Opportunities for 1 Fmoc 2 Methyl D Proline
Exploration in Novel Drug Discovery Targets
The incorporation of 1-Fmoc-2-methyl-D-proline into peptide-based drug candidates presents a compelling strategy for enhancing their therapeutic potential. The methyl group at the C2 position introduces significant steric hindrance, which can profoundly influence the conformational properties of peptides. This steric constraint can lock the peptide backbone into a specific conformation, potentially increasing its binding affinity and selectivity for a particular biological target.
Future research will likely focus on systematically incorporating this modified proline into peptides targeting a wide array of disease-related proteins. The resulting peptidomimetics could exhibit improved metabolic stability due to the unnatural D-amino acid and the sterically demanding methyl group, which can shield the peptide bonds from enzymatic degradation. This enhanced stability is a critical factor in the development of orally bioavailable peptide drugs. chemimpex.com The exploration of this compound in the design of cyclic peptides is another promising avenue. chemimpex.com Cyclization can further restrict the conformational freedom of a peptide, and the presence of the 2-methyl-D-proline residue can pre-organize the linear precursor for efficient ring closure and lead to cyclic peptides with well-defined and stable three-dimensional structures.
Integration with Advanced Chemical Biology Techniques
The versatility of this compound extends beyond its direct incorporation into therapeutic peptides. Its unique properties make it a valuable tool for integration with sophisticated chemical biology techniques, enabling the synthesis of complex and functionally diverse biomolecules.
Click Chemistry and Bioconjugation
The field of bioconjugation, which involves the covalent attachment of molecules to biomolecules, stands to benefit significantly from the use of proline derivatives. While this compound itself does not directly participate in common click chemistry reactions, its incorporation into a peptide sequence can be combined with other amino acids that do. For instance, a peptide containing both this compound for structural control and an azido- or alkynyl-functionalized amino acid would allow for the site-specific attachment of various moieties, such as imaging agents, drug payloads, or targeting ligands, via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).
Furthermore, the "proline editing" approach, where a hydroxyproline (B1673980) residue is incorporated into a peptide and subsequently modified, opens up possibilities for introducing handles for bioorthogonal conjugation reactions. nih.gov This strategy could be adapted to peptides containing 2-methyl-D-proline, allowing for the late-stage functionalization of these structurally constrained peptides. The development of bioconjugation strategies that are compatible with the steric bulk of this compound will be an important area of future research. chemimpex.com
Role in Supramolecular Chemistry and Materials Science
The unique conformational preferences and intermolecular interactions of proline and its derivatives make them attractive building blocks, or "tectons," for the construction of well-ordered supramolecular assemblies. bohrium.commdpi.com The introduction of a methyl group in this compound adds another layer of control over the self-assembly process.
The defined puckering of the pyrrolidine (B122466) ring, influenced by the methyl group, can direct the formation of specific hydrogen bonding networks and other non-covalent interactions, leading to the creation of novel biomaterials with controlled architectures. bohrium.com These materials could find applications in areas such as tissue engineering, where proline-rich peptides are already known to contribute to the structural integrity of biomaterials. Future research could explore the self-assembly of short peptides containing this compound into nanofibers, hydrogels, or other ordered structures. The Fmoc group itself is known to drive the self-assembly of amino acids and short peptides into such materials. The combination of the Fmoc group's stacking interactions and the specific conformational constraints imposed by the 2-methyl-D-proline residue could lead to materials with unique and tunable properties.
The exploration of these future directions will undoubtedly uncover new applications and deepen our understanding of the chemical and biological properties of this compound, solidifying its role as a valuable tool in modern chemical science.
Q & A
What are the key considerations for optimizing the synthesis of 1-Fmoc-2-methyl-D-proline in laboratory settings?
Category: Basic
Methodological Answer:
Synthesis optimization requires attention to reaction temperature (typically 0–25°C), solvent choice (e.g., dichloromethane or DMF), and stoichiometric ratios of Fmoc-Cl to the proline derivative. Catalytic bases like DIEA or NMM are critical for efficient Fmoc protection. Monitor reaction progress via TLC or HPLC, and purify using reverse-phase chromatography with a C18 column and gradient elution (e.g., 20–80% acetonitrile in water). Safety protocols, including glovebox use and proper waste disposal, are essential due to moisture sensitivity .
How can researchers characterize the stereochemical purity of this compound post-synthesis?
Category: Basic
Methodological Answer:
Use chiral HPLC with a polysaccharide-based column (e.g., Chiralpak IA/IB) and a mobile phase of hexane:isopropanol (90:10) to resolve enantiomers. Confirm configuration via H-NMR by analyzing coupling constants in the pyrrolidine ring and comparing with reference spectra. Circular dichroism (CD) spectroscopy can further validate chiral integrity .
What experimental strategies mitigate racemization risks during peptide coupling involving this compound?
Category: Advanced
Methodological Answer:
Racemization is minimized by using low-basicity coupling agents (e.g., HATU or COMU) and maintaining reactions at 0–4°C. Avoid prolonged exposure to piperidine during Fmoc deprotection; instead, use 20% piperidine in DMF for ≤10 minutes. Monitor racemization via Marfey’s reagent derivatization followed by LC-MS analysis .
How does the 2-methyl substitution impact the conformational stability of D-proline in constrained peptide systems?
Category: Advanced
Methodological Answer:
The methyl group induces steric hindrance, favoring the trans-puckered conformation of the pyrrolidine ring. Characterize via C-NMR (chemical shifts at C2 and C5) and molecular dynamics simulations (AMBER or CHARMM force fields). Compare with unsubstituted D-proline analogs to quantify torsional angle differences .
How should researchers address contradictory data on the solubility of this compound across studies?
Category: Advanced
Methodological Answer:
Contradictions often arise from solvent polarity and temperature variations. Systematically test solubility in DMSO, DMF, and THF at 15–40°C using UV-Vis spectroscopy (λ = 280 nm for Fmoc quantification). Report results with detailed solvent purity grades and temperature controls to enable cross-study comparisons .
What role does this compound play in stabilizing β-turn motifs in peptide design?
Category: Advanced
Methodological Answer:
The methyl group restricts backbone flexibility, promoting β-turn formation. Validate via X-ray crystallography or 2D-Nuclear Overhauser Effect (NOE) spectroscopy. Compare CD spectra of peptides with and without the methyl substitution to assess secondary structure stabilization .
What safety protocols are critical when handling this compound?
Category: Basic
Methodological Answer:
Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Work in a fume hood to avoid inhalation. Store at –20°C under nitrogen to prevent degradation. Dispose of waste via incineration or through licensed hazardous waste services .
How can computational modeling predict the reactivity of this compound in solid-phase peptide synthesis (SPPS)?
Category: Advanced
Methodological Answer:
Perform DFT calculations (B3LYP/6-31G* level) to model deprotection and coupling energetics. Compare activation energies of methyl-substituted vs. unsubstituted proline derivatives. Validate predictions with experimental coupling efficiencies using Kaiser or TNBS tests .
What advanced analytical methods resolve co-elution issues during HPLC purification of this compound?
Category: Advanced
Methodological Answer:
Employ two-dimensional LC-MS with a phenyl-hexyl column (first dimension) and HILIC column (second dimension). Adjust mobile phase pH to 2.5–3.0 using TFA to enhance peak separation. Use high-resolution mass spectrometry (HRMS) to confirm molecular ion identity .
How can the FINER criteria guide hypothesis-driven research using this compound?
Category: Advanced
Methodological Answer:
Apply FINER (Feasible, Interesting, Novel, Ethical, Relevant) to design studies. For example:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
